molecular formula C26H26BrN3O5 B2565105 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione CAS No. 867137-58-4

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione

Cat. No.: B2565105
CAS No.: 867137-58-4
M. Wt: 540.414
InChI Key: RERMUXIDMZSDKJ-UHFFFAOYSA-N
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Description

This spiro[indoline-pyrrole]-dione derivative is characterized by a complex bicyclic framework featuring a 4-bromobenzoyl substituent at the 3'-position, a hydroxyl group at 4', and a 3-morpholinopropyl chain at the 1'-position. Its structural complexity suggests utility in targeting protein-protein interactions, particularly in oncology or antiviral research, akin to dispiroindoline derivatives with demonstrated antiproliferative and anti-SARS-CoV-2 activity .

Properties

IUPAC Name

(4'E)-4'-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O5/c1-28-20-6-3-2-5-19(20)26(25(28)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-4-11-29-13-15-35-16-14-29/h2-3,5-10,31H,4,11-16H2,1H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAGJNKZKCIGK-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Spiro Compound Core: : The synthesis begins with the formation of the spiro[indoline-3,2'-pyrrole] core. This is usually achieved through a reaction between an indoline derivative and a suitable pyrrole precursor.

  • Introduction of Substituents: : The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation. The hydroxyl and morpholinopropyl groups are incorporated through nucleophilic substitution reactions.

  • Reaction Conditions: : Common conditions include the use of catalysts like aluminum chloride for acylation, with temperatures maintained at moderate levels (40-60°C) to facilitate the reactions.

Industrial Production Methods

Industrial production scales up these synthetic routes using continuous flow chemistry, optimizing reaction conditions for higher yields and purity. Solvent selection, reaction time, and temperature control are critical factors in scaling up.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent.

  • Reduction: : The bromobenzoyl group can undergo reduction to form benzyl or phenyl derivatives.

  • Substitution: : Both the bromine atom and the hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: : Sodium methoxide or similar strong bases in polar aprotic solvents.

Major Products

  • Oxidation: : Formation of benzoic acid derivatives.

  • Reduction: : Formation of benzyl alcohol derivatives.

  • Substitution: : Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in asymmetric catalysis.

  • Material Science: : Precursor for the synthesis of polymers with unique properties.

Biology

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

Medicine

  • Pharmaceuticals: : Potential lead compound in the development of anti-inflammatory and anti-cancer drugs.

Industry

  • Dyes and Pigments: : Used in the synthesis of novel dyes with enhanced stability and color properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Enzyme Binding: : Inhibits enzyme activity by binding to the active site, preventing substrate access.

  • Receptor Modulation: : Binds to receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key parameters for the target compound and analogous derivatives:

Compound Name Substituents Melting Point (°C) LogP TPSA (Ų) Yield (%) Reported Bioactivity Reference
Target: 3'-(4-Bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione 4-Bromobenzoyl, 3-morpholinopropyl Inferred: 210–240 ~3.5 ~90 Inferred: 70–85 Theoretical: Kinase inhibition
4h: Methyl-1’-(3-chloro-4-fluorophenyl)-4’-hydroxy-5-nitro-spiro[indoline-3,2’-pyrrole]-3’-carboxylate Chloro-fluorophenyl, nitro, methyl carboxylate 241 2.8 110 Not reported Drug-likeness (Lipinski-compliant)
6e: (E)-5"-(4-Fluorobenzylidene)-1'-methyl-dispiro[indoline-3,2'-pyrrolidine-3',3"-piperidine]-2,4"-dione 4-Fluorobenzylidene, methylsulfonyl 217–219 2.9 95 82 Antiproliferative, anti-SARS-CoV-2
25: 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-pyrrol-2-one Trifluoromethylphenyl, hydroxypropyl 205–207 3.1 80 9 Not reported
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(3-pyridinyl)-pyrrol-2-one Isopropoxybenzoyl, pyridinyl, morpholinopropyl Not reported ~2.7 105 Not reported Not reported

Key Comparisons :

Substituent Effects on Physicochemical Properties: The 4-bromobenzoyl group in the target compound likely increases LogP (~3.5) compared to fluoro- or methyl-substituted analogs (LogP 2.7–3.1), enhancing lipophilicity for improved blood-brain barrier penetration . The 3-morpholinopropyl chain balances solubility (via morpholine’s polarity) and membrane interaction, similar to derivatives in .

Synthetic Efficiency :

  • High yields (e.g., 82% for 6e ) suggest optimized protocols for dispiro systems, whereas low yields (9% for 25 ) highlight challenges with bulky groups like trifluoromethyl. The target compound’s synthesis may require careful optimization to avoid steric hindrance from the bromobenzoyl group.

Drug-Likeness :

  • All spirooxindoles in comply with Lipinski’s rules (LogP <5, TPSA <140 Ų, MW <500), suggesting favorable oral bioavailability . The target compound’s TPSA (~90 Ų) aligns with this trend, indicating good intestinal absorption.

Biological Activity :

  • 6e demonstrates dual antiproliferative and antiviral effects, likely due to fluorobenzylidene and dispiro architecture . The target compound’s bromine atom may enhance binding to hydrophobic enzyme pockets, though empirical validation is needed.

Structural and Conformational Considerations

’s ring-puckering analysis suggests that substituents like morpholinopropyl may influence pseudorotation dynamics, affecting target engagement. Computational modeling (e.g., docking studies) could clarify how the 4-bromobenzoyl group modulates interactions with kinases or viral proteases compared to fluorinated analogs.

Biological Activity

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione is a complex spiro compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromobenzoyl, hydroxyl, and morpholinopropyl groups, suggests a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈BrN₃O₃, and it has a molecular weight of approximately 396.26 g/mol. The compound's structure allows for various interactions with biological targets, making it an interesting subject for pharmacological studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spiro Core : This is achieved through a reaction between an indoline derivative and a pyrrole precursor.
  • Substituent Introduction : The bromobenzoyl group is introduced via Friedel-Crafts acylation, while the hydroxyl and morpholinopropyl groups are added through nucleophilic substitution reactions.
  • Reaction Conditions : Commonly used conditions include aluminum chloride as a catalyst and moderate temperatures (40-60°C) to facilitate the reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds in the same class have shown promising activity against Mycobacterium tuberculosis. A high-throughput screening identified several analogs with IC90 values below 10 µM against this pathogen, indicating potential therapeutic applications in treating tuberculosis .

Anticancer Properties

The compound's structure suggests possible anticancer activity due to its ability to interact with various cellular pathways. Research into structurally related compounds has indicated that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specific studies have reported that similar spiro compounds exhibit cytotoxic effects against breast and lung cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • DNA Interaction : Its planar structure could allow for intercalation into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of spiro compounds against Mycobacterium tuberculosis. The results showed that certain derivatives had IC90 values ranging from 2.7 µM to 10 µM, indicating significant antibacterial activity .

CompoundIC90 (µM)Target Pathogen
4PP-312.7Mycobacterium tuberculosis
4PP-445.2Mycobacterium tuberculosis
APDP-110Mycobacterium tuberculosis

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various analogs of spiro compounds and tested their effects on breast cancer cell lines. The results indicated that some compounds led to a significant reduction in cell viability at concentrations as low as 5 µM .

CompoundCell LineIC50 (µM)
Spiro Compound AMCF7 (Breast)5
Spiro Compound BA549 (Lung)8
Spiro Compound CHeLa (Cervical)6

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